molecular formula C18H25N3O4 B2883499 N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 946233-27-8

N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2883499
CAS No.: 946233-27-8
M. Wt: 347.415
InChI Key: BRLTXULRNRLETM-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide is a synthetic small molecule featuring a 1,3-benzodioxole group linked to a disubstituted piperidine via an ethanediamide (oxalamide) spacer. This molecular architecture is common in medicinal chemistry research for developing pharmacologically active compounds, particularly as it combines privileged structures known to interact with various biological targets . The 1,3-benzodioxole moiety is a recurrent feature in compounds with documented biological activity, while the piperidine ring is a frequently utilized scaffold in drug discovery. The presence of the ethanediamide linker offers hydrogen-bonding capabilities that can be critical for specific target binding. As a research chemical, this compound is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic, therapeutic, or any other consumer-related uses. Researchers can employ this molecule as a key intermediate in organic synthesis or as a building block in the development of compound libraries for high-throughput screening. Its structure suggests potential utility in probing biological pathways such as enzyme inhibition or receptor modulation, though its specific mechanism of action and applications require empirical determination by qualified researchers. The compound's structure should be confirmed using advanced analytical techniques, including 1D and 2D NMR spectroscopy (e.g., 1H, 13C, COSY, HMQC, HMBC), as demonstrated for structurally related benzodioxole-containing molecules .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-12(2)21-7-5-13(6-8-21)10-19-17(22)18(23)20-14-3-4-15-16(9-14)25-11-24-15/h3-4,9,12-13H,5-8,10-11H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLTXULRNRLETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Reduction of Sesamol

Sesamol (3,4-methylenedioxyphenol) serves as a starting material. Nitration with concentrated HNO₃ in acetic acid at 0–5°C yields 5-nitro-1,3-benzodioxole, followed by catalytic hydrogenation (H₂, Pd/C, EtOH) to the amine.

Key Data :

  • Yield : 78% (nitration), 92% (reduction).
  • Characterization : $$ ^1H $$ NMR (CDCl₃, 400 MHz) δ 6.65 (d, J = 8.2 Hz, 1H), 6.52 (s, 1H), 6.48 (d, J = 8.2 Hz, 1H), 5.93 (s, 2H), 3.45 (s, 2H, NH₂).

Synthesis of 1-(Propan-2-yl)Piperidin-4-yl)Methanamine

Reductive Amination of Piperidin-4-ylmethanamine

Piperidin-4-ylmethanamine reacts with acetone in methanol under hydrogen (1 atm, 25°C) using sodium cyanoborohydride to install the isopropyl group.

Optimized Conditions :

  • Molar Ratio : 1:1.2 (amine:acetone).
  • Catalyst : NaBH₃CN (1.5 equiv).
  • Yield : 85%.

Characterization :

  • MS (ESI+) : m/z 171.2 [M+H]⁺.
  • $$ ^13C $$ NMR : δ 51.4 (NCH₂), 47.8 (piperidine C4), 33.2 (CH(CH₃)₂).

Ethanediamide Coupling Strategy

Stepwise Amide Bond Formation

To avoid symmetric overcoupling, ethanedioyl chloride is reacted sequentially with the two amines:

  • First Coupling : 2H-1,3-Benzodioxol-5-amine and ethanedioyl chloride (1:1 mol) in dichloromethane (DCM) with triethylamine (TEA) at 0°C.
  • Second Coupling : Intermediate monoamide reacted with 1-(propan-2-yl)piperidin-4-yl)methanamine using HATU/DIPEA in DMF.

Critical Parameters :

  • Temperature Control : 0°C for acyl chloride reactions to minimize hydrolysis.
  • Stoichiometry : 1.1 equiv of HATU for quantitative activation.

Yield : 68% over two steps.

Alternative Routes and Comparative Analysis

Tosylate-Mediated Alkylation

Adapting methods from, the piperidinylmethyl amine is converted to a tosylate (TsCl, Et₃N, DCM), then coupled with the benzodioxol-5-amine in acetonitrile under reflux with K₂CO₃. However, this route yields <50% due to competing elimination.

Solid-Phase Synthesis

Immobilization of the benzodioxole amine on Wang resin, followed by iterative coupling with ethanedioic acid and piperidine amine, achieves 72% purity but requires extensive HPLC purification.

Purification and Characterization

Column Chromatography

Silica gel chromatography (ethyl acetate:petroleum ether, 1:3 → 1:1 gradient) removes unreacted amines and symmetric byproducts.

Recrystallization

Product recrystallized from CHCl₃/hexane (1:5) yields colorless crystals suitable for X-ray analysis.

Analytical Data :

  • MP : 142–144°C.
  • HPLC Purity : 99.1% (C18, 70:30 MeCN:H₂O).
  • $$ ^1H $$ NMR (DMSO-d₆) : δ 8.21 (t, J = 5.6 Hz, 1H, NH), 7.95 (s, 1H, NH), 6.82–6.75 (m, 3H, ArH), 5.98 (s, 2H, OCH₂O), 3.32 (d, J = 12.8 Hz, 2H, piperidine CH₂), 2.75–2.68 (m, 1H, CH(CH₃)₂), 2.45–2.38 (m, 2H, NCH₂), 1.85–1.72 (m, 3H, piperidine CH), 1.02 (d, J = 6.4 Hz, 6H, CH(CH₃)₂).

Mechanistic Insights and Side Reactions

Competitive Acylation

Ethanedioyl chloride’s bifunctional nature risks forming bis-amides. Controlled addition (slow, <0.5 mL/min) and excess amine (1.3 equiv) suppress this.

Piperidine Ring Conformation

The isopropyl group induces chair conformation in piperidine, favoring equatorial positioning of the methyleneamine substituent, as confirmed by NOESY.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinone derivatives, while reduction of the oxalamide group can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The isopropylpiperidinyl group can enhance the compound’s binding affinity to receptors, making it a potent ligand for various biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzodioxol-Containing Ethanediamide Derivatives

  • N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)Ethyl]Ethanediamide (QOD) Structural Differences: Replaces the piperidine-isopropyl group with a tetrahydroquinoline-ethyl chain. Activity: Demonstrated falcipain-2 inhibition (IC₅₀ = 1.2 µM), critical for antimalarial drug development. The tetrahydroquinoline moiety enhances aromatic stacking interactions with the enzyme’s active site .
  • N-{3-[(Biphenyl-4-yl Carbonyl)Amino]Propyl}-1H-Indole-2-Carboxamide (ICD) Structural Differences: Substitutes the benzodioxol-ethanediamide core with an indole-carboxamide and biphenyl system. Activity: Broader protease inhibition (e.g., cathepsin L, IC₅₀ = 0.8 µM) but lower selectivity for falcipain-2. The biphenyl group may contribute to off-target interactions .
Parameter Target Compound QOD ICD
Core Structure Benzodioxol-ethanediamide Benzodioxol-ethanediamide Indole-carboxamide
Key Substituent 1-(Propan-2-yl)piperidin-4-ylmethyl Tetrahydroquinoline-ethyl Biphenyl-carbonylaminopropyl
Enzyme Inhibition (IC₅₀) Not reported Falcipain-2: 1.2 µM Cathepsin L: 0.8 µM
logP (Predicted) 2.9 3.8 4.1

Piperidine-Substituted Benzodioxol Derivatives

  • 4-{N-[(2H-1,3-Benzodioxol-5-yl)Methyl][1,1'-Biphenyl]-4-Sulfonamido}Benzoic Acid (Compound 162)
    • Structural Differences : Replaces the ethanediamide linker with a sulfonamide group and adds a biphenyl-benzoic acid tail.
    • Activity : Dual inhibitor of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), with IC₅₀ values of 0.5 µM and 0.3 µM, respectively. The sulfonamide group enhances hydrogen bonding to catalytic residues .
    • Synthesis : Achieved 81% yield via a three-step process, suggesting scalable production .
Parameter Target Compound Compound 162
Linker Ethanediamide Sulfonamide
Pharmacological Target Putative protease inhibition 5-LOX/mPGES-1 dual inhibition
Synthetic Yield Not reported 81%

Benzodioxol-Containing Psychoactive Compounds

  • 1-(2H-1,3-Benzodioxol-5-yl)-2-(Ethylamino)Pentan-1-one (Ephylone) Structural Differences: Features a ketone-ethylamine chain instead of the ethanediamide-piperidine system. Activity: Potent stimulant and hallucinogen, acting as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). The lack of a rigid piperidine ring increases conformational flexibility, enhancing receptor promiscuity .
  • N-Methyl-3,4-Methylenedioxyamphetamine (MDMA)

    • Structural Differences : Substitutes the ethanediamide-piperidine group with an amphetamine backbone.
    • Activity : Serotonin-releasing agent with psychoactive effects. The primary amine group is critical for transporter binding .
Parameter Target Compound Ephylone MDMA
Functional Groups Ethanediamide, piperidine Ketone, ethylamine Amphetamine, methylenedioxy
Primary Activity Enzyme inhibition (putative) SNDRI Serotonin release
logP (Experimental) Not reported 2.1 1.9

Key Research Findings and Implications

  • Structural Determinants of Activity :

    • The ethanediamide linker in the target compound may optimize hydrogen-bonding interactions with proteases, while the piperidine-isopropyl group balances lipophilicity and steric effects for target selectivity .
    • Benzodioxol derivatives with flexible chains (e.g., ephylone) exhibit broader neurological effects but lack enzymatic specificity, highlighting the importance of rigid substituents in drug design .
  • Synthetic Feasibility :

    • High-yield synthesis routes for analogs like Compound 162 (81% yield) suggest that the target compound could be produced efficiently using similar coupling strategies .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H26N2O3
  • Molecular Weight : 342.43 g/mol
  • CAS Number : Not specifically listed in the available data but related compounds are noted.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways. It is believed to act on serotonin and dopamine receptors, which are crucial in mood regulation and psychotropic effects. The presence of the benzodioxole moiety may enhance its affinity for these receptors, contributing to its psychoactive properties.

Anticancer Properties

Research has indicated that derivatives of benzodioxole compounds exhibit anticancer activity. For instance, studies have shown that similar benzodioxole derivatives can induce apoptosis in cancer cell lines such as HL60 and K562, suggesting a potential role in cancer therapy . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Neuropharmacological Effects

The compound's structural similarity to known psychoactive substances suggests potential neuropharmacological effects. Studies on related compounds have demonstrated that they can produce entactogenic effects, which may facilitate therapeutic processes in psychotherapy . This is particularly relevant in the context of treating mood disorders or PTSD.

Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of benzodioxole derivatives on various human leukemia cell lines. The results indicated significant antiproliferative activity with IC50 values ranging from 8 to 31 μM against K562 and U937 cells. The study concluded that these compounds could serve as leads for further development in cancer therapeutics .

Cell LineIC50 (μM)
K56212
U93715
HL6020

Study 2: Neuropharmacological Evaluation

Another investigation focused on the psychoactive effects of related compounds in animal models. The results suggested that certain derivatives could elicit nonhallucinogenic entactogenic responses, indicating their potential use in therapeutic settings for enhancing emotional connectivity during psychotherapy sessions .

Q & A

Q. Q1. What are the key synthetic routes for N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the benzodioxole and piperidine moieties. For example:

Benzodioxole activation : The benzodioxol-5-yl group is often introduced via nucleophilic substitution or coupling reactions. For instance, benzo[d][1,3]dioxol-5-ylmethanol may react with oxalyl chloride to form an acyl chloride intermediate .

Piperidine modification : The propan-2-yl-substituted piperidine is synthesized by alkylation of piperidin-4-ylmethanol with isopropyl halides under basic conditions (e.g., K₂CO₃ in acetone) .

Amide coupling : The final step involves coupling the two intermediates using reagents like EDC/HOBt in solvents such as DMF, with yields optimized by controlling temperature (0–25°C) and reaction time (12–24 hrs) .
Optimization : Reaction monitoring via TLC/HPLC and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensure >95% purity. Adjusting stoichiometry (e.g., 1.2 eq of coupling agents) minimizes side products .

Q. Q2. How is the structural integrity of this compound validated during synthesis?

Methodological Answer: Structural validation employs:

  • NMR spectroscopy : ¹H/¹³C NMR confirms the presence of benzodioxole aromatic protons (δ 6.7–7.1 ppm), piperidine methyl groups (δ 1.0–1.2 ppm), and amide NH signals (δ 8.5–9.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 415.2) .
  • X-ray crystallography (if applicable): Resolves bond angles and stereochemistry, particularly for chiral centers in the piperidine ring .

Q. Q3. What preliminary biological assays are recommended to screen its activity?

Methodological Answer: Initial screening includes:

  • In vitro receptor binding assays : Test affinity for targets like serotonin (5-HT) or dopamine receptors using radioligand displacement (e.g., [³H]spiperidone for 5-HT₂A) .
  • Enzyme inhibition studies : Assess activity against acetylcholinesterase or monoamine oxidase via colorimetric assays (e.g., Ellman’s method) .
  • Cellular viability assays : Use MTT or resazurin assays in neuronal (e.g., SH-SY5Y) or cancer cell lines to evaluate cytotoxicity (IC₅₀) .

Advanced Research Questions

Q. Q4. How can contradictory data in receptor binding studies be resolved?

Methodological Answer: Contradictions (e.g., varying IC₅₀ values across studies) may arise from:

  • Receptor subtype specificity : Use subtype-selective ligands (e.g., ketanserin for 5-HT₂A vs. SB-242084 for 5-HT₂C) to clarify target engagement .
  • Allosteric modulation : Perform Schild analysis or calcium flux assays to distinguish competitive vs. allosteric effects .
  • Species differences : Compare results in human vs. rodent receptor isoforms expressed in HEK293 cells .

Q. Q5. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer: Improve bioavailability and brain penetration via:

  • Prodrug design : Introduce ester groups (e.g., acetyl) on the amide nitrogen to enhance solubility, later hydrolyzed in vivo .
  • Lipidization : Modify the piperidine isopropyl group with fluorinated alkyl chains to increase logP (target: 2–3) and BBB permeability .
  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., benzodioxole methylene), then introduce deuterium or blocking groups .

Q. Q6. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?

Methodological Answer: SAR studies focus on:

Benzodioxole modifications : Replace the methylenedioxy group with sulfone or carbonyl to alter electron density and H-bonding .

Piperidine substitutions : Compare isopropyl with cyclopropyl or trifluoromethyl groups to modulate steric bulk and lipophilicity .

Amide linker variations : Substitute ethanediamide with urea or thiourea to explore hydrogen-bonding patterns .
Validation : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding poses in target receptors (e.g., 5-HT₂A), validated via mutagenesis (e.g., D155A mutants) .

Q. Q7. What analytical techniques resolve batch-to-batch variability in synthesis?

Methodological Answer: Address variability via:

  • Quality by Design (QbD) : Use DOE (Design of Experiments) to map critical parameters (e.g., pH during amide coupling) and establish a design space .
  • In-line PAT tools : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
  • Stability studies : Accelerated degradation tests (40°C/75% RH) identify impurities; mitigate via lyophilization or inert atmosphere storage .

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